cefmenoxime

Antimicrobial Susceptibility Minimum Inhibitory Concentration Gram-negative pathogens

Cefmenoxime (as the hydrochloride salt) is a third-generation, semi-synthetic, parenteral aminothiazolyl cephalosporin antibiotic derived from cefotiam, characterized by a syn-methoxyimino group at the 7-position. It exhibits broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with particularly potent activity against Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Serratia marcescens.

Molecular Formula C16H17N9O5S3
Molecular Weight 511.6 g/mol
Cat. No. B1237460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefmenoxime
SynonymsAbbott 50192
Abbott-50192
Abbott50192
Cefmax
Cefmenoxime
Cefmenoxime Hydrochloride
Cefmenoxime Hydrochloride (2:1)
Hydrochloride, Cefmenoxime
SCE 1365
SCE-1365
SCE1365
Molecular FormulaC16H17N9O5S3
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8+/t9-,13-/m1/s1
InChIKeyHJJDBAOLQAWBMH-DKQCJYJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefmenoxime Hydrochloride: A Third-Generation Cephalosporin with Documented Gram-Negative Activity and Biliary Excretion Profile


Cefmenoxime (as the hydrochloride salt) is a third-generation, semi-synthetic, parenteral aminothiazolyl cephalosporin antibiotic derived from cefotiam, characterized by a syn-methoxyimino group at the 7-position [1]. It exhibits broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with particularly potent activity against Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Serratia marcescens [2]. The compound is notable for its high stability against a wide range of bacterial beta-lactamases, including common plasmid-mediated enzymes like TEM [3]. Pharmacokinetically, cefmenoxime demonstrates a serum half-life of approximately 0.94 hours in healthy adults and is eliminated primarily via renal excretion, with significant biliary excretion also documented [4].

Why Generic Substitution with Cefotaxime or Ceftizoxime Fails to Replicate Cefmenoxime's Differentiated Profile


While cefmenoxime shares a broad antibacterial spectrum with other third-generation cephalosporins like cefotaxime and ceftizoxime, their interchangeability is fundamentally limited by quantifiable differences in organism-specific potency, tissue distribution, and metabolic stability [1]. The MIC90 values against certain pathogens, such as Serratia marcescens, can vary by as much as eightfold among these agents [2]. Furthermore, cefmenoxime's distinct pharmacokinetic profile, including its elimination rate and significant biliary excretion, differs markedly from cefotaxime, which undergoes substantial hepatic metabolism to a less active desacetyl metabolite [3]. These documented variations in pharmacodynamics and pharmacokinetics mean that direct substitution without confirmatory susceptibility testing and consideration of the specific infection site can lead to suboptimal clinical outcomes or therapeutic failure [4].

Cefmenoxime Product-Specific Quantitative Evidence Guide: Differentiated Performance Data Against Key Comparators


Superior Potency Against Serratia marcescens Compared to Cefotaxime

Cefmenoxime demonstrates significantly greater in vitro potency against clinical isolates of Serratia marcescens when directly compared to cefotaxime. In a head-to-head study of clinical isolates, the antimicrobial activity of cefmenoxime against S. marcescens was found to be 8 times superior to that of cefotaxime [1].

Antimicrobial Susceptibility Minimum Inhibitory Concentration Gram-negative pathogens

Enhanced Activity Against Morganella morganii and Proteus vulgaris Relative to Cefotaxime and Ceftizoxime

In a comparative in vitro study against 650 bacterial isolates, cefmenoxime exhibited superior activity against Morganella morganii (formerly Proteus morganii) compared to cefotaxime, ceftizoxime, and ceftazidime. The MIC90 for Morganella was 0.1 μg/ml for cefmenoxime [1]. Additionally, cefmenoxime demonstrated antibacterial activity as strong as ceftizoxime and cefotaxime against indole-positive Proteus species that typically exhibit low sensitivity to earlier-generation cephalosporins [2].

Antimicrobial Susceptibility MIC90 Indole-positive Proteus

Superior Pulmonary Penetration Compared to Cefotiam and Cefotaxime

A pharmacokinetic study in patients with respiratory infections revealed that cefmenoxime has higher penetration into lung and bronchial secretions compared to cefotiam and cefotaxime. In one patient with chronic bronchiolitis, the concentration of cefmenoxime in intrabronchial secretions reached 12.5 μg/ml [1].

Pharmacokinetics Tissue Penetration Respiratory Infections

Distinct Biliary Excretion Profile Versus Cefazolin and Cefotiam

Cefmenoxime exhibits a quantifiably higher biliary excretion compared to other cephalosporins. In a crossover study in patients with T-tube drainage, the peak bile concentration of cefmenoxime (1 g IV) was 249 μg/ml, compared to 28.7 μg/ml for cefazolin. The mean 6-hour biliary recovery was 1.66% for cefmenoxime, versus 1.35% for cefotiam and 0.14% for cefazolin [1]. In a separate study, after a 2 g IV dose, mean concentrations in gallbladder bile, duct bile, and gallbladder tissue were 812.13 μg/ml, 1,050.6 μg/ml, and 100.7 μg/g, respectively, which were similar to those achieved with cefotiam [2].

Pharmacokinetics Biliary Excretion Hepatobiliary Infections

Moderate Stability in Infusion Solutions at Room Temperature Compared to Cefoperazone and Cefotaxime

A comparative stability study of five cephem antibiotics (cefmenoxime, latamoxef, cefoperazone, cefotiam, and cefotaxime) in injectable solutions found differences in stability at 25.0°C. After 24 hours, residual drug concentrations ranged from 98.3% for cefoperazone to 85.2% for cefotaxime [1]. While specific residual percentage for cefmenoxime is not explicitly stated in the abstract, the study notes that differences in stability were apparent at this temperature [1].

Drug Stability Formulation Infusion Solutions

Broad-Spectrum Enterobacteriaceae Coverage with MIC90 ≤0.125 μg/ml

In a large collaborative in vitro study involving over 7,500 consecutive clinical isolates, greater than 90% of Enterobacteriaceae and non-enterococcal streptococci were inhibited by cefmenoxime at a concentration of ≤0.125 μg/ml [1]. This activity is similar to that of cefotaxime and ceftizoxime, representing the class-level potency for this group of agents [2].

Antimicrobial Susceptibility MIC90 Enterobacteriaceae

Cefmenoxime: Validated Application Scenarios Based on Quantitative Evidence


Targeted Therapy for Confirmed or Suspected Serratia marcescens Infections

In clinical settings where S. marcescens is a known or highly suspected pathogen (e.g., hospital-acquired pneumonia, complicated urinary tract infections in catheterized patients), cefmenoxime should be prioritized over cefotaxime due to its documented 8-fold superior in vitro potency [1]. This quantitative advantage may translate to a lower required dose or improved clinical cure rates in infections where this intrinsically less-susceptible organism is the causative agent.

Treatment of Biliary Tract Infections and Cholangitis

For patients with acute cholangitis or other biliary tract infections, cefmenoxime offers a compelling pharmacokinetic advantage. Its peak bile concentration of 249 μg/ml (1g dose) and superior 6-hour biliary recovery (1.66%) compared to cefazolin (28.7 μg/ml and 0.14%, respectively) ensure high local drug levels at the site of infection [2]. This data supports the preferential use of cefmenoxime over other cephalosporins like cefazolin for these specific hepatobiliary indications.

Lower Respiratory Tract Infections Requiring High Pulmonary Penetration

In the management of pneumonia and bronchitis, particularly in patients with chronic bronchiolitis, cefmenoxime's superior penetration into lung and bronchial secretions, achieving intrabronchial concentrations of 12.5 μg/ml, provides a quantifiable advantage over cefotiam and cefotaxime [3]. This pharmacokinetic property makes cefmenoxime a strong candidate for empiric or targeted therapy of respiratory infections where achieving high tissue concentrations is crucial for bacterial eradication.

Infections Caused by Morganella morganii and Indole-Positive Proteus

Cefmenoxime demonstrates enhanced activity against M. morganii (MIC90 0.1 μg/ml) and maintains strong activity against indole-positive Proteus species, surpassing the potency of some other third-generation cephalosporins like cefotaxime and ceftizoxime [4][5]. For infections where these organisms are identified or suspected, cefmenoxime should be considered as a first-line cephalosporin option based on these specific MIC data.

Quote Request

Request a Quote for cefmenoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.